![molecular formula C16H20ClNO2 B062577 6-Chloro-3-indoxyl caprylate CAS No. 159954-35-5](/img/structure/B62577.png)
6-Chloro-3-indoxyl caprylate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves novel methodologies, including cascade reactions and specific substitutions to achieve the desired compounds. For example, an efficient synthesis of a COX-2 inhibitor utilized a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the complexity and precision required in synthesizing such compounds (Caron et al., 2003). Similarly, a practical and efficient synthesis of 6-carboalkoxy-13-cycloalkyl-5H-indolo[2,1-a][2]benzazepine-10-carboxylic acid derivatives highlights the diverse approaches in the synthesis of indole derivatives, emphasizing the importance of intramolecular tandem reaction sequences (Hewawasam et al., 2014).
Molecular Structure Analysis
Indole derivatives' molecular structures are characterized using various analytical techniques, including IR, NMR, and X-ray crystallography. These methods provide detailed insights into the compounds' molecular configurations, essential for understanding their chemical behavior and properties. For instance, the synthesis and X-ray structure analysis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate offers valuable information on the molecular structure of indole derivatives, facilitating the exploration of their chemical properties (Yao et al., 2023).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including aminoboration, reductive cyclization, and electrophilic substitutions, leading to a wide range of functionalized compounds. For example, the trans-aminoboration across internal alkynes catalyzed by B(C6F5)3 for the synthesis of borylated indoles showcases the versatility of indole derivatives in chemical reactions, providing pathways for further functionalization (Yuan & Wang, 2017).
Scientific Research Applications
Reflectometric Cutinase Assay for Rapid Screening of Contaminants and Residues of Insecticidal Organophosphates and Carbamates :
- This study developed a new application of the reflectometric lipase test using the substrate 5-bromo-4-chloro-3-indoxyl caprylate for determining residues of organophosphates and carbamates based on enzyme inhibition (Walz & Schwack, 2008).
Indigogenic Substrates for Detection and Localization of Enzymes :
- Indoxyl esters and glycosides, including those similar to 6-Chloro-3-indoxyl caprylate, are used in histochemistry, biochemistry, and bacteriology for detecting enzyme activities. The study also discusses the reaction mechanisms and properties of various indoxyl substrates (Kiernan, 2007).
ProFlow Nano-Liquid Chromatography with a Graphene Oxide-Functionalized Monolithic Nano-Column for the Simultaneous Determination of Chloramphenicol and Chloramphenicol Glucuronide in Foods :
- Although not directly related to this compound, this paper details an advanced method for the analysis of chloramphenicol in food, demonstrating the use of complex analytical techniques that could be applicable to similar compounds (Demir & Aydoğan, 2022).
Contribution of Persulfate in UV-254 nm Activated Systems for Complete Degradation of Chloramphenicol Antibiotic in Water :
- This study investigates the treatment of chloramphenicol in water using advanced oxidation processes. The methodologies discussed could potentially be adapted for similar compounds like this compound (Ghauch et al., 2017).
Efficient Synthesis of [6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]-acetic Acid, a Novel COX-2 Inhibitor :
- This paper presents the synthesis of a compound structurally related to this compound and discusses its application as a COX-2 inhibitor (Caron et al., 2003).
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indoxyl caprylate is esterase , specifically those exhibiting C8 activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including the metabolism of lipids and proteins.
Mode of Action
This compound acts as a chromogenic substrate for esterase with C8 activity . This means that the compound is metabolized by the enzyme, resulting in a color change. This color change is often used to measure the activity of the enzyme.
Result of Action
Upon cleavage by esterase, this compound yields a pink or salmon-colored precipitate . This color change is indicative of the compound’s interaction with the enzyme and serves as a visual marker of esterase activity.
Action Environment
For instance, the compound should be stored at -20°C and protected from light , suggesting that these conditions may be necessary for maintaining its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGGXOQZZEFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432344 | |
Record name | 6-Chloro-3-indoxyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159954-35-5 | |
Record name | 6-Chloro-1H-indol-3-yl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-indoxyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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